molecular formula C18H23N3O4 B1429798 (R)-1-Cbz-4-boc-2-cyanopiperazine CAS No. 1374669-63-2

(R)-1-Cbz-4-boc-2-cyanopiperazine

Cat. No. B1429798
M. Wt: 345.4 g/mol
InChI Key: INPROUMRGMMTSE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Cbz-4-boc-2-cyanopiperazine (CBP) is a novel, versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CBP is an important synthetic intermediate for the synthesis of many drugs and pharmaceuticals, as well as for the synthesis of other organic compounds. It has also been used in a variety of scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

(R)-1-Cbz-4-boc-2-cyanopiperazine has been used in a variety of scientific research applications, such as studies of the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Studies have shown that (R)-1-Cbz-4-boc-2-cyanopiperazine has potential applications in drug development, as it has been found to exert a variety of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. (R)-1-Cbz-4-boc-2-cyanopiperazine has also been used in studies of the mechanisms of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. In addition, (R)-1-Cbz-4-boc-2-cyanopiperazine has been used in studies of the advantages and limitations of laboratory experiments, such as the use of high-throughput screening methods.

Mechanism Of Action

The mechanism of action of (R)-1-Cbz-4-boc-2-cyanopiperazine is not yet fully understood. However, studies have suggested that (R)-1-Cbz-4-boc-2-cyanopiperazine may act through a variety of mechanisms, including the inhibition of enzymes involved in cellular metabolism, the modulation of cell signaling pathways, and the modulation of gene expression. In addition, (R)-1-Cbz-4-boc-2-cyanopiperazine may also interact with other molecules, such as hormones, to exert its biological effects.

Biochemical And Physiological Effects

(R)-1-Cbz-4-boc-2-cyanopiperazine has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. Studies have also shown that (R)-1-Cbz-4-boc-2-cyanopiperazine may have potential applications in drug development, as it has been found to modulate cell signaling pathways, inhibit enzymes involved in cellular metabolism, and modulate gene expression. In addition, (R)-1-Cbz-4-boc-2-cyanopiperazine may also interact with other molecules, such as hormones, to exert its biological effects.

Advantages And Limitations For Lab Experiments

(R)-1-Cbz-4-boc-2-cyanopiperazine has been found to have a number of advantages for laboratory experiments, including its low cost and its ability to be synthesized using a variety of methods. In addition, (R)-1-Cbz-4-boc-2-cyanopiperazine has been found to be relatively stable and can be stored for long periods of time. However, (R)-1-Cbz-4-boc-2-cyanopiperazine also has some limitations, such as its low solubility in water, its low solubility in organic solvents, and its susceptibility to hydrolysis.

Future Directions

There are a number of potential future directions for research on (R)-1-Cbz-4-boc-2-cyanopiperazine, including further studies of its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In addition, further studies of the advantages and limitations of laboratory experiments using (R)-1-Cbz-4-boc-2-cyanopiperazine could help to identify ways to improve its use in laboratory experiments. Finally, further studies of the synthesis methods for (R)-1-Cbz-4-boc-2-cyanopiperazine could help to identify new and more efficient methods for its synthesis.

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPROUMRGMMTSE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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